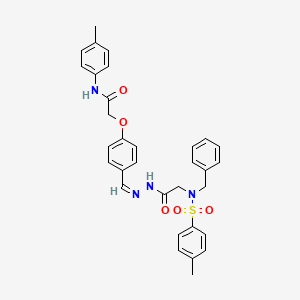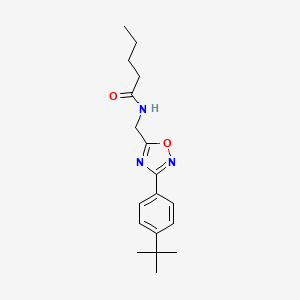
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide, also known as HMN-214, is a synthetic compound that has shown potential in the treatment of various types of cancer. It is a small molecule inhibitor of the enzyme Aurora A kinase, which plays a critical role in cell division and proliferation.
Wirkmechanismus
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide inhibits the activity of Aurora A kinase, which is a key regulator of mitosis and cell division. By inhibiting this enzyme, this compound disrupts the normal cell cycle and induces cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells, including inhibition of cell proliferation, induction of apoptosis, and disruption of the mitotic spindle. It has also been shown to inhibit the migration and invasion of cancer cells, which are important steps in the metastatic process.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide is its specificity for Aurora A kinase, which makes it a promising candidate for cancer therapy. However, one limitation of this compound is its poor solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide. One area of interest is the development of more soluble analogs of the compound, which could improve its efficacy in vivo. Another area of interest is the investigation of this compound in combination with other cancer treatments, such as immunotherapy. Finally, there is potential for the development of this compound as a diagnostic tool for cancer, as Aurora A kinase is overexpressed in many types of cancer cells.
Synthesemethoden
The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide involves several steps, starting with the reaction of 2-hydroxy-6-methoxyquinoline with formaldehyde to form a Schiff base. This intermediate is then reacted with isonicotinoyl chloride to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide has been extensively studied in preclinical models of cancer, including breast, lung, and colon cancer. In these studies, it has been shown to inhibit tumor growth and induce cell death in cancer cells. This compound has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methoxyphenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-30-20-5-3-19(4-6-20)27(24(29)16-9-11-25-12-10-16)15-18-13-17-14-21(31-2)7-8-22(17)26-23(18)28/h3-14H,15H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSKLHUYABZXTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC3=C(C=CC(=C3)OC)NC2=O)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-bromophenylsulfonamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B7691145.png)




![3-chloro-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691172.png)





![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(N-cyclohexylbenzenesulfonamido)acetamide](/img/structure/B7691223.png)

